molecular formula C14H14N2S B11945887 Carbanilide, 4-methylthio- CAS No. 1145-66-0

Carbanilide, 4-methylthio-

Cat. No.: B11945887
CAS No.: 1145-66-0
M. Wt: 242.34 g/mol
InChI Key: NZPBFKQKPZEPED-UHFFFAOYSA-N
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Description

Carbanilide, 4-methylthio- is an organic compound with the molecular formula C14H14N2OS and a molecular weight of 258.344 g/mol It is a derivative of carbanilide, where a methylthio group is attached to the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilide, 4-methylthio- typically involves the reaction of 4-methylthiophenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methylthiophenyl isocyanate+AnilineCarbanilide, 4-methylthio-\text{4-Methylthiophenyl isocyanate} + \text{Aniline} \rightarrow \text{Carbanilide, 4-methylthio-} 4-Methylthiophenyl isocyanate+Aniline→Carbanilide, 4-methylthio-

Industrial Production Methods

Industrial production methods for Carbanilide, 4-methylthio- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbanilide, 4-methylthio- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Carbanilide, 4-methylthio- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Carbanilide, 4-methylthio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress or cellular signaling pathways, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Carbanilide: The parent compound without the methylthio group.

    4-Methylcarbanilide: A derivative with a methyl group instead of a methylthio group.

    4-Chlorocarbanilide: A derivative with a chlorine atom at the fourth position.

Uniqueness

Carbanilide, 4-methylthio- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Carbanilide, 4-methylthio- is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a detailed overview of its biological activity based on diverse sources, including case studies and research findings.

Carbanilide, 4-methylthio- is a derivative of carbanilide characterized by a methylthio group attached to the aromatic ring. Its chemical structure can be represented as follows:

C8H9NS\text{C}_8\text{H}_9\text{N}\text{S}

This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of 4-(methylthio)benzaldehyde, including carbanilide compounds, exhibit significant antibacterial properties. A study compared several synthesized Schiff bases derived from 4-(methylthio)benzaldehyde against various pathogenic bacterial strains. The results showed that these compounds displayed varying degrees of antibacterial activity:

Compound% Inhibition (E. Coli)% Inhibition (P. Fluorescens)% Inhibition (M. Luteus)% Inhibition (B. Subtilis)
3a51.8442.8644.5546.91
3b46.9936.3137.6338.75
3c65.10 60.12 57.74 55.24
3d............
...............

Among the tested compounds, those with the methylthio group showed enhanced antibacterial activity compared to standard drugs like Carbenicillin, with some achieving up to 99% inhibition at higher concentrations (500 µg/ml) against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

In addition to its antibacterial properties, carbanilide derivatives have also demonstrated significant antioxidant activity. The compounds were evaluated for their ability to scavenge free radicals and inhibit oxidation processes:

  • Radical Scavenging Activity: The synthesized compounds showed effective radical scavenging capabilities, particularly compound 3b, which was noted as the best radical scavenger among the series.
  • Fe2+ Ion Scavenging: The ability to chelate Fe2+ ions was also assessed, indicating potential protective effects against oxidative stress in biological systems .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A comprehensive analysis conducted on various synthesized derivatives highlighted that compounds with specific substitutions on the aromatic ring exhibited enhanced antibacterial properties against common pathogens such as E. coli and S. aureus. The study concluded that structural modifications significantly influenced biological activity .
  • Toxicological Assessment: In a separate investigation focusing on environmental safety, researchers examined the impact of carbanilide derivatives in aquatic systems, assessing their potential toxic effects on non-target organisms. The findings suggested that while these compounds possess beneficial antimicrobial properties, their ecological impact warrants further investigation .

Properties

CAS No.

1145-66-0

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17)

InChI Key

NZPBFKQKPZEPED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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